molecular formula C13H12OS B177147 Benzyl phenyl sulfoxide CAS No. 833-82-9

Benzyl phenyl sulfoxide

Cat. No. B177147
CAS RN: 833-82-9
M. Wt: 216.3 g/mol
InChI Key: FBPGAWABXWMRAR-UHFFFAOYSA-N
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Description

Benzyl phenyl sulfoxide is a chemical compound with the formula C13H12OS . It is an oxidized derivative of thioanisole .


Synthesis Analysis

Benzyl phenyl sulfide, a precursor to Benzyl phenyl sulfoxide, has a molar mass of 200.29 g/mol . The synthesis of Benzyl phenyl sulfoxide from Benzyl phenyl sulfide has been studied . Various methodologies for the synthesis of sulfoxides have been explored, including catalytic asymmetric sulfoxidation using chemical, enzymatic, or hybrid biocatalytic means .


Molecular Structure Analysis

The molecular structure of Benzyl phenyl sulfoxide consists of 13 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The molecule contains a total of 28 bonds, including 16 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 sulfoxide .


Chemical Reactions Analysis

The reaction of Benzyl phenyl sulfoxide has been found to be first order with respect to BPS and [Fe(phen)3]3+ complex . Other methodologies for the reactions of sulfoxides have been studied, including kinetic resolution involving oxidation to sulfones, reduction to sulfides, modification of side chains, and imidation to sulfoximines .

Scientific Research Applications

Catalysis and Chemical Synthesis

Benzyl phenyl sulfoxide has been utilized in various catalytic and synthetic processes. For instance, tert-Butyl phenyl sulfoxide, a related compound, acts as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015). Additionally, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide is employed as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions in a two-step alkylation process (Volonterio, Bravo, & Zanda, 2002).

Oxidation Studies

In oxidation studies, benzyl phenyl sulfide has served as a model substrate. Using CuII-amino acid complexes as catalysts, it has been shown that benzyl phenyl sulfide can be selectively oxidized to the desired sulfoxide (Zhang et al., 2016). Similarly, copper-catalyzed asymmetric sulfoxidation has been investigated, with benzyl phenyl sulfoxide achieving high enantioselectivity and excellent yields (O'Mahony, Ford, & Maguire, 2012).

Photocatalysis and Photochemistry

Benzyl phenyl sulfoxide is also significant in photocatalysis and photochemistry. It has been used to study the photocleavage of benzyl-sulfur bonds (Fleming & Jensen, 1996), and its photolysis results primarily in α-cleavage, providing insights into sulfoxide and sulfenic ester dynamics (Guo, Darmanyan, & Jenks, 1997).

Environmental Applications

Benzyl phenyl sulfoxide has applications in environmental chemistry as well. For instance, its photocatalytic oxidation using titanium dioxide under UV light has been explored, offering a pathway for controlled oxidative chemistry in organic substrates (Vosooghian & Habibi, 2007).

Advanced Chemical Transformations

Benzyl phenyl sulfoxide is also involved in complex chemical transformations. The oxidation of methoxy substituted benzyl phenyl sulfides, for instance, helps distinguish between single electron transfer and direct oxygen atom transfer mechanisms in high valent oxoruthenium compounds (Lai, Lepage, & Lee, 2002). Moreover, the photoinduced oxidation of benzyl phenyl sulfides has been studied, highlighting the sulfide radical cation's reactivity (Baciocchi, Crescenzi, & Lanzalunga, 1997).

Stereochemistry and Molecular Structure

Benzyl phenyl sulfoxide is crucial in stereochemistry and molecular structure studies as well. For example, the X-ray and neutron-diffraction study of a stereoselectively monodeuterated benzyl t-butyl sulfoxide offered significant insights into sulfur stereochemistry (Iitaka et al., 1986).

Future Directions

The future directions of research on Benzyl phenyl sulfoxide could involve further exploration of its synthesis, chemical reactions, and potential applications. As sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals, the study of Benzyl phenyl sulfoxide and related compounds is of significant interest .

properties

IUPAC Name

benzenesulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGAWABXWMRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286328
Record name Benzyl phenyl sulfoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl phenyl sulfoxide

CAS RN

833-82-9
Record name MLS002707255
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Record name Benzyl phenyl sulfoxide
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Record name Benzyl phenyl sulfoxide
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Synthesis routes and methods

Procedure details

To a solution of benzyl phenyl sulfide (Aldrich; 1.068 g, 5.33 mmol) in 25 mL of CH2Cl2 at −78° C. was slowly added a solution of m-chloroperbenzoic acid (Aldrich, 50-60%; 760 mg, 2.64 mmol if 60%) in 10 mL of CH2CL2. After warming to room temperature and stirring overnight, the solution was added to 20 mL of a saturated NaHCO3 solution. The aqueous layer was separated and extracted with CH2Cl2 (2×10 mL). The pooled organic layers were then dried (MgSO4) and concentrated. The residue was subjected to flash column chromatography (silica gel, 10% acetone/hexane and 15% acetone/hexane) affording the sulfoxide (632 mg, 55%) as a white solid, mp 123-126° C.
Quantity
1.068 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
M Zhang, T Jia, IK Sagamanova, MA Pericas… - Organic …, 2015 - ACS Publications
… As proof of concept, benzyl phenyl sulfoxide was applied as a precatalyst in coupling of benzyl halides to form symmetrical trans-stilbenes under basic conditions (Scheme 2). (5) In this …
Number of citations: 41 pubs.acs.org
GX Tan, CF Zhang - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The SnIV atom in the title compound, [Sn(C6H5)3Cl(C13H12OS)], is situated within a distorted C3ClO trigonal–bipyramidal coordination geometry with a mean Sn—C distance of 2.136 (…
Number of citations: 1 scripts.iucr.org
GX Tan, CF Zhang, XC Liu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The SnIV atom in the title compound, [Sn(C6H5)2Cl2(C13H12OS)], displays a distorted C2Cl2O trigonal–bipyramidal coordination environment, with a mean Sn—C distance of 2.121 (9…
Number of citations: 1 scripts.iucr.org
G Pinna, MC Bellucci, L Malpezzi, L Pisani, S Superchi… - Tetrahedron, 2011 - Elsevier
N-Methyl ortho-carbamoylaryl benzyl sulfoxides can be used as synthetic equivalents for α-hydroxy, α-chloro, and α-acetammido benzyl carbanions by means of a two-step sequence …
Number of citations: 20 www.sciencedirect.com
E Baciocchi, T Del Giacco, O Lanzalunga… - The Journal of …, 2008 - ACS Publications
… the problem in a more quantitative way, however, calculations based on the usual thermochemical cycle (details in the Supporting Information) show that in the benzyl phenyl sulfoxide …
Number of citations: 45 pubs.acs.org
GA Russell, JM Pecoraro - The Journal of Organic Chemistry, 1979 - ACS Publications
CH2SR CH2SOR CH2S*(0H) R no2 of the intermediate sulfoxide from le (or the corresponding p-nitrobenzyl methyl sulfide), resulting in a 90% yield of p-nitrobenzaldehyde. The p-nitro …
Number of citations: 23 pubs.acs.org
T Jia, M Zhang, IK Sagamanova, CY Wang… - Organic …, 2015 - ACS Publications
… We employed coupling partners benzyl phenyl sulfoxide (1a) and 4-tert-butyl chlorobenzene (2a) as the model substrates to identify reaction conditions. The optimized conditions for …
Number of citations: 46 pubs.acs.org
E Baciocchi, C Crescenzi, O Lanzalunga - Tetrahedron, 1997 - Elsevier
… In the oxidation of 1 the products observed are benzyl phenyl sulfoxide, benzaldehyde, N-benzylacetamide, benzyl benzenesulfonate, diphenyl disulfide and benzenesulfonic acid, thus …
Number of citations: 83 www.sciencedirect.com
BB Jarvis, MM Evans - The Journal of Organic Chemistry, 1974 - ACS Publications
… Attempted dichlorination (with SO2CI2) of the -carbon atom of either dibenzyl sulfoxide or benzyl phenyl sulfoxide led only to cleavage of the carbon-sulfur bond. Dibenzyl sulfide could …
Number of citations: 9 pubs.acs.org
T Jia, A Bellomo, S Montel, M Zhang… - Angewandte Chemie …, 2014 - Wiley Online Library
… 18b To show the scalability of our method, we performed the reaction using 5 mmol benzyl phenyl sulfoxide (1 a) and 10 mmol 3-bromopyridine (2 k). The product, 3 k was isolated in 86 …
Number of citations: 110 onlinelibrary.wiley.com

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